Cy3 NHS Ester: A Comprehensive Technical Guide for Labeling Biomolecules
Cy3 NHS Ester: A Comprehensive Technical Guide for Labeling Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3 NHS ester is a bright, orange-fluorescent dye widely utilized in the life sciences for covalently labeling biomolecules.[1] Belonging to the cyanine dye family, it is functionalized with an N-hydroxysuccinimidyl (NHS) ester group, which enables it to readily react with primary amines on proteins, amine-modified nucleic acids, and other molecules to form a stable amide bond.[1][2] This technical guide provides an in-depth overview of Cy3 NHS ester, including its chemical and physical properties, detailed experimental protocols for labeling proteins and oligonucleotides, and methods for quantifying labeling efficiency.
Core Properties of Cy3 NHS Ester
Cy3 NHS ester is valued for its strong fluorescence, photostability, and pH insensitivity, making it a robust tool for a variety of applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and real-time PCR.[3]
Chemical and Physical Data Summary
The key quantitative properties of Cy3 NHS ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | ~767 g/mol (varies slightly by manufacturer) | [4] |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 | |
| Optimal Reaction pH | 8.0 - 9.3 |
Photostability Comparison
While Cy3 is a robust fluorophore, for applications requiring prolonged or intense illumination, other dyes may offer superior photostability. For instance, Alexa Fluor 555 is generally more photostable than Cy3. After 95 seconds of continuous illumination, Cy3 retains about 75% of its initial fluorescence, whereas Alexa Fluor 555 retains almost 90%.
Reaction Mechanism and Experimental Workflow
The fundamental reaction of Cy3 NHS ester involves the nucleophilic attack of a primary amine on the NHS ester group, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
A typical experimental workflow for labeling and purifying a biomolecule with Cy3 NHS ester is outlined below.
Experimental Protocols
The following are detailed protocols for labeling proteins and amino-modified oligonucleotides with Cy3 NHS ester.
Protocol 1: Labeling of Proteins
This protocol is optimized for labeling 1 mg of a typical IgG antibody. Adjustments may be necessary for other proteins.
Materials:
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Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
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Cy3 NHS ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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1 M Sodium bicarbonate, pH 8.5
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Purification column (e.g., Sephadex G-25)
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Reaction tubes
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Shaker/rotator
Procedure:
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Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into a suitable buffer like PBS. Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate. The optimal protein concentration is between 2-10 mg/mL.
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Prepare Cy3 NHS Ester Stock Solution: Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
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Labeling Reaction:
-
For a typical IgG antibody, a 10:1 to 20:1 molar ratio of dye to protein is a good starting point.
-
Slowly add the calculated volume of Cy3 NHS ester stock solution to the protein solution while gently vortexing.
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Incubate the reaction for 1 hour at room temperature or overnight at 4°C on a shaker, protected from light.
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-
Purification:
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Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.
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Collect the fractions containing the labeled protein (the first colored band to elute).
-
-
Characterization and Storage:
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Measure the absorbance of the purified conjugate at 280 nm and ~552 nm to determine the protein concentration and the degree of labeling (see below).
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
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Protocol 2: Labeling of Amino-Modified Oligonucleotides
This protocol is a general guideline for labeling amino-modified oligonucleotides.
Materials:
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Amino-modified oligonucleotide (desalted or purified)
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Cy3 NHS ester
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Anhydrous DMSO or DMF
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0.1 M Sodium bicarbonate buffer, pH 8.5-9.0
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Nuclease-free water
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Purification supplies (e.g., reverse-phase HPLC or gel filtration)
Procedure:
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Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Prepare Cy3 NHS Ester Stock Solution: Freshly prepare a 10 mg/mL solution of Cy3 NHS ester in anhydrous DMSO or DMF.
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Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the Cy3 NHS ester solution to the oligonucleotide solution.
-
Vortex gently and incubate for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.
-
-
Purification:
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Purify the labeled oligonucleotide from unreacted dye and other reaction components using a suitable method such as reverse-phase HPLC or gel filtration.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm and 552 nm.
-
Lyophilize the purified conjugate and store it at -20°C, protected from light.
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Quantification of Labeling Efficiency
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, is a critical parameter for ensuring experimental reproducibility.
Calculation of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically using the Beer-Lambert law.
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~552 nm, A_max).
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Calculate the concentration of the dye: [Dye] (M) = A_max / (ε_dye × path length)
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ε_dye for Cy3 is ~150,000 M⁻¹cm⁻¹
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-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / (ε_protein × path length)
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CF₂₈₀ (correction factor) for Cy3 is approximately 0.08.
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ε_protein is the molar extinction coefficient of the specific protein at 280 nm.
-
-
Calculate the DOL: DOL = [Dye] / [Protein]
For most applications, a DOL of 2-5 for antibodies is ideal. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the molecule, while under-labeling can result in a weak signal.
Troubleshooting Common Labeling Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Presence of primary amines (e.g., Tris, glycine) in the buffer.- Hydrolysis of the NHS ester due to moisture or prolonged storage in solution.- Low protein concentration. | - Verify the buffer pH is between 8.0 and 9.0.- Perform a buffer exchange to an amine-free buffer.- Prepare fresh Cy3 NHS ester stock solution in anhydrous solvent.- Increase the protein concentration (ideally >2 mg/mL). |
| Protein Precipitation | - High concentration of organic solvent from the dye stock.- Protein instability under the reaction conditions. | - Keep the volume of the dye stock solution to less than 10% of the total reaction volume.- Optimize reaction conditions (e.g., temperature, incubation time). |
| High Background/Non-specific Staining | - Incomplete removal of unreacted dye. | - Ensure thorough purification of the conjugate.- Consider using a different purification method. |
| Reduced Biological Activity of Conjugate | - Over-labeling of the biomolecule.- Labeling of a critical functional residue. | - Reduce the molar ratio of dye to biomolecule in the labeling reaction.- Consider alternative labeling chemistries that target different functional groups. |
